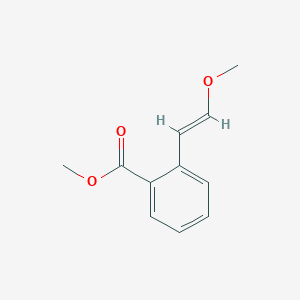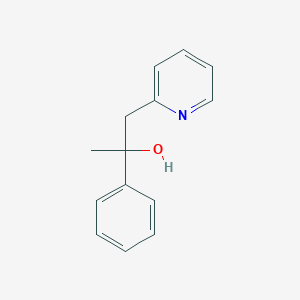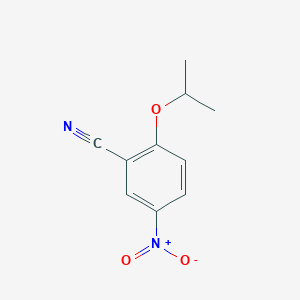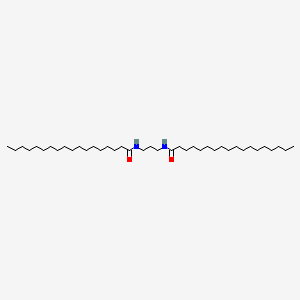
(E)-Methyl 2-(2-methoxyvinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 2-(2-methoxyvinyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methoxyvinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-methoxyvinyl)benzoate typically involves the esterification of 2-(2-methoxyvinyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-Methyl 2-(2-methoxyvinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzoates or sulfonated benzoates.
科学的研究の応用
(E)-Methyl 2-(2-methoxyvinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of (E)-Methyl 2-(2-methoxyvinyl)benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This leads to the formation of the corresponding acid and alcohol, which can then participate in further biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl benzoate: Similar structure but lacks the methoxyvinyl group.
Ethyl benzoate: Similar ester but with an ethyl group instead of a methoxyvinyl group.
Propyl benzoate: Similar ester with a propyl group.
Uniqueness
(E)-Methyl 2-(2-methoxyvinyl)benzoate is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
methyl 2-[(E)-2-methoxyethenyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-13-8-7-9-5-3-4-6-10(9)11(12)14-2/h3-8H,1-2H3/b8-7+ |
InChIキー |
GEEDYXVLYAFVAT-BQYQJAHWSA-N |
異性体SMILES |
CO/C=C/C1=CC=CC=C1C(=O)OC |
正規SMILES |
COC=CC1=CC=CC=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(Methylsulfanyl)-4-oxopentan-3-yl]acetamide](/img/structure/B14004140.png)

![2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide](/img/structure/B14004152.png)

![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)



![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)

![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
